Potent and selective human formyl peptide receptor FPR2 agonist (EC50 values are 1, 2 and > 10 000 nM at mFRP2, hFPR2 and hFPR1 respectively). Induces migration of human monocytes and neutrophils via a chemotactic mechanism and enhances production of proinflammatory cytokines IL-1β and IL-6. Also activates the neutrophil superoxide-generating NADPH-oxidase.
H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH
CAS No.:
Cat. No.: VC20767508
Molecular Formula: C75H123N19O18S
Molecular Weight: 1611.0 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C75H123N19O18S |
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Molecular Weight | 1611.0 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C75H123N19O18S/c1-12-44(10)60(94-70(108)57(39-96)92-63(101)50(27-28-58(97)98)83-61(99)47(76)33-40(2)3)72(110)90-55(37-46-23-17-14-18-24-46)68(106)84-48(25-19-30-81-74(77)78)62(100)91-56(38-95)69(107)88-53(35-42(6)7)65(103)87-52(34-41(4)5)66(104)89-54(36-45-21-15-13-16-22-45)67(105)85-49(26-20-31-82-75(79)80)64(102)93-59(43(8)9)71(109)86-51(73(111)112)29-32-113-11/h13-18,21-24,40-44,47-57,59-60,95-96H,12,19-20,25-39,76H2,1-11H3,(H,83,99)(H,84,106)(H,85,105)(H,86,109)(H,87,103)(H,88,107)(H,89,104)(H,90,110)(H,91,100)(H,92,101)(H,93,102)(H,94,108)(H,97,98)(H,111,112)(H4,77,78,81)(H4,79,80,82)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-,60-/m0/s1 |
Standard InChI Key | PWBQRCXCXXGUGY-AJOXZCOLSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N |
SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N |
Molecular Formula and Weight
The molecular formula for H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH is represented as:
Amino Acid Sequence
The amino acid sequence of this peptide is as follows:
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Sequence: Leucine (Leu), Glutamic Acid (Glu), Serine (Ser), Isoleucine (Ile), Phenylalanine (Phe), Arginine (Arg), Serine (Ser), Leucine (Leu), Leucine (Leu), Phenylalanine (Phe), Arginine (Arg), Valine (Val), Methionine (Met) .
This sequence can be denoted in shorthand as H-LESIFRSLLFRVM-OH.
Mechanism of Action
Research indicates that peptides like H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH may exhibit various biological activities, including:
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Antimicrobial Effects: Some studies suggest that specific sequences within peptides can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
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Neuroprotective Properties: Peptides similar to H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH have been investigated for their ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases .
Research Findings
A review of existing literature highlights several key findings regarding the biological implications of this peptide:
Study | Findings |
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Study 1 | Demonstrated the peptide's potential role in modulating immune responses. |
Study 2 | Investigated neuroprotective effects in animal models, showing promise for therapeutic applications in neurodegeneration. |
Study 3 | Reported on the antimicrobial properties against specific bacterial strains. |
Therapeutic Potential
The therapeutic potential of H-Leu-Glu-Ser-Ile-Phe-Arg-Ser-Leu-Leu-Phe-Arg-Val-Met-OH lies in its diverse biological activities:
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Drug Development: The unique properties of this peptide can be harnessed for developing new drugs targeting infections or neurodegenerative conditions.
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Biomarker Discovery: Its presence and activity could serve as biomarkers for certain diseases, aiding in early diagnosis and treatment strategies .
Future Directions
Ongoing research aims to further elucidate the mechanisms by which this peptide operates, with a focus on:
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Optimizing synthesis methods to improve yield and purity.
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Conducting clinical trials to assess safety and efficacy in humans.
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